molecular formula C20H17NO5S B3665223 [3-(Thiophene-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate

[3-(Thiophene-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate

Cat. No.: B3665223
M. Wt: 383.4 g/mol
InChI Key: MURIPQPJLUOWIV-UHFFFAOYSA-N
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Description

[3-(Thiophene-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate is a complex organic compound that features a thiophene ring, a phenyl group, and a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Thiophene-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the thiophene ring. Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with carbonyl compounds under specific conditions.

For the preparation of the phenyl and dimethoxybenzoate moieties, standard organic synthesis techniques such as Friedel-Crafts acylation and esterification are employed. The final step involves coupling these moieties through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the thiophene synthesis and large-scale esterification and amide coupling reactions.

Chemical Reactions Analysis

Types of Reactions

[3-(Thiophene-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(Thiophene-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In industry, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of [3-(Thiophene-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, while the carbonyl and methoxy groups can form hydrogen bonds with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Thiophene-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate is unique due to its combination of a thiophene ring with a dimethoxybenzoate moiety, providing a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

[3-(thiophene-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-24-16-9-8-13(11-17(16)25-2)20(23)26-15-6-3-5-14(12-15)21-19(22)18-7-4-10-27-18/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURIPQPJLUOWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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